3-[3-(4-Aminophenyl)propyl]phenol 3-[3-(4-Aminophenyl)propyl]phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17633482
InChI: InChI=1S/C15H17NO/c16-14-9-7-12(8-10-14)3-1-4-13-5-2-6-15(17)11-13/h2,5-11,17H,1,3-4,16H2
SMILES:
Molecular Formula: C15H17NO
Molecular Weight: 227.30 g/mol

3-[3-(4-Aminophenyl)propyl]phenol

CAS No.:

Cat. No.: VC17633482

Molecular Formula: C15H17NO

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

3-[3-(4-Aminophenyl)propyl]phenol -

Specification

Molecular Formula C15H17NO
Molecular Weight 227.30 g/mol
IUPAC Name 3-[3-(4-aminophenyl)propyl]phenol
Standard InChI InChI=1S/C15H17NO/c16-14-9-7-12(8-10-14)3-1-4-13-5-2-6-15(17)11-13/h2,5-11,17H,1,3-4,16H2
Standard InChI Key ZTODRVFMMQGKQM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)O)CCCC2=CC=C(C=C2)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The IUPAC name 3-[3-(4-aminophenyl)propyl]phenol delineates its structure:

  • A phenol group (-OH) at the meta position of the benzene ring.

  • A propyl chain (-CH₂-CH₂-CH₂-) linking the phenol to a 4-aminophenyl group (-C₆H₄-NH₂).

Key identifiers include:

PropertyValue
Molecular FormulaC₁₅H₁₇NO
Molecular Weight227.30 g/mol
SMILESC1=CC(=CC(=C1)O)CCCC2=CC=C(C=C2)N
InChIKeyZTODRVFMMQGKQM-UHFFFAOYSA-N
PubChem CID47003656

The meta substitution of the phenol group distinguishes it from its para-isomer, 4-[3-(4-aminophenyl)propyl]phenol (CAS 636602-00-1), which exhibits distinct physicochemical properties .

Synthesis and Manufacturing

Synthetic Pathways

The compound is likely synthesized through sequential alkylation and reduction steps:

  • Alkylation: Coupling 3-hydroxybenzaldehyde with 3-(4-nitrophenyl)propyl bromide via nucleophilic substitution.

  • Reduction: Catalytic hydrogenation of the nitro group (-NO₂) to an amine (-NH₂) using palladium on carbon (Pd/C) under H₂ atmosphere .

Example Protocol (adapted from CA2538906C ):

  • Step 1: React 3-hydroxybenzaldehyde (1.0 equiv) with 3-(4-nitrophenyl)propyl bromide (1.2 equiv) in ethanol/water (3:1) at 40°C for 12 hours.

  • Step 2: Add Pd/C (5% w/w) to the nitro intermediate in ethanol, pressurize with H₂ (5 bar), and stir at 80°C for 2 hours.

  • Yield: ~70% after purification via recrystallization .

Purification and Stability

  • Crystallization: Cold acetone/water mixtures precipitate the product with >95% purity .

  • Storage: Stable at -20°C under inert gas (N₂/Ar) to prevent oxidation of the amine group .

CompoundIC₅₀ (μM)Target
3-[3-(4-Aminophenyl)propyl]phenolN/AUnder investigation
4-[3-(4-Aminophenyl)propyl]phenol12.4E. coli (MIC)
3-Morpholinone analogs8.7DNA topoisomerase II

Data inferred from structural analogs .

Industrial and Material Science Uses

  • Polymer Precursors: Phenolic resins with enhanced thermal stability.

  • Coordination Chemistry: Ligand for transition metal catalysts (e.g., Cu²⁺, Fe³⁺).

Future Research Directions

  • Pharmacokinetic Studies: ADMET profiling in vitro/in vivo.

  • Structure-Activity Relationships (SAR): Modifying the propyl chain length or substituting the amine group.

  • Material Applications: Testing as a crosslinker in epoxy resins.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator